CID 71434049

Description

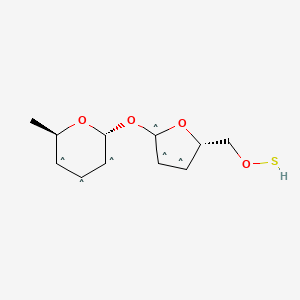

CID 71434049 is a chemical compound characterized by its unique structural and functional properties. The compound exhibits a complex chromatographic profile, with its content varying across vacuum distillation fractions of CIEO (a related essential oil) . Its mass spectrum suggests the presence of hydroxyl and/or carbonyl functional groups, which may contribute to its biological activity.

Properties

Molecular Formula |

C11H14O4S |

|---|---|

Molecular Weight |

242.29 g/mol |

InChI |

InChI=1S/C11H14O4S/c1-8-3-2-4-10(13-8)15-11-6-5-9(14-11)7-12-16/h2-6,8-10,16H,7H2,1H3/t8-,9+,10-/m1/s1 |

InChI Key |

HHLOVQGWOYMQEC-KXUCPTDWSA-N |

Isomeric SMILES |

C[C@@H]1[CH][CH][CH][C@H](O1)O[C]2[CH][CH][C@H](O2)COS |

Canonical SMILES |

CC1[CH][CH][CH]C(O1)O[C]2[CH][CH]C(O2)COS |

Origin of Product |

United States |

Preparation Methods

Polymerization: This involves the polymerization of monomer mixtures in a solvent to form a copolymer solution.

Addition of Reagents: Specific reagents such as benzophenone or its derivatives are added to the copolymer solution.

Heating: The solution is heated to evaporate the solvent, resulting in the formation of the desired compound.

Chemical Reactions Analysis

CID 71434049 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas or reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in a molecule with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 71434049 has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It may be used in biological assays and experiments to study its effects on biological systems.

Industry: Used in the production of materials and chemicals for industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

CID 71434049 shares structural motifs with several compounds involved in substrate specificity and inhibition (Figure 8) . Key comparisons include:

Table 1: Structural Comparison

| Compound (CID) | Molecular Formula | Molecular Weight | Key Functional Groups | Structural Overlap |

|---|---|---|---|---|

| This compound | Not reported | Not reported | Hydroxyl/Carbonyl | Central steroid-like backbone |

| Taurocholic acid (6675) | C26H45NO7S | 515.7 g/mol | Sulfate, hydroxyl, amide | Steroid backbone orientation |

| DHEAS (12594) | C19H28O5S | 368.5 g/mol | Sulfate, hydroxyl | Steroid core with polar groups |

| Oscillatoxin D (101283546) | C32H48O8 | 560.7 g/mol | Ester, hydroxyl | Macrocyclic lactone core |

Key Findings :

- This compound and taurocholic acid (CID 6675) both possess a steroid-like backbone, but the latter includes a sulfate group critical for bile acid functionality .

- Unlike oscillatoxin D (CID 101283546), which contains a macrocyclic lactone ring, this compound lacks this feature, suggesting divergent biological targets .

Functional Analogues

This compound may share functional roles with inhibitors such as ginkgolic acid (CID 5469634) and betulin-derived compounds (CID 72326, 64971) . These compounds exhibit hydrophobic interactions and hydrogen bonding, which are common mechanisms in enzyme inhibition.

Table 2: Functional Comparison

| Compound (CID) | Biological Role | Mechanism | Key Interactions |

|---|---|---|---|

| This compound | Not explicitly reported | Presumed hydrophobic binding | Hydroxyl/carbonyl groups |

| Ginkgolic acid (5469634) | Lipase inhibitor | Competitive inhibition | Alkyl chain interactions |

| Betulin (72326) | Antiviral agent | Binding to viral envelope | Triterpenoid scaffold |

Key Findings :

- Betulin’s triterpenoid structure contrasts with this compound’s steroid-like core, highlighting divergent therapeutic applications .

Research Findings and Limitations

Analytical Data

- GC-MS Profile : this compound’s retention time and fragmentation pattern differ significantly from oscillatoxin derivatives, indicating distinct volatility and stability .

- Content Variability : Its concentration in CIEO fractions correlates with distillation conditions, suggesting thermal sensitivity .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 71434049?

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure the question. For example:

- Feasibility: Ensure access to necessary instrumentation (e.g., NMR, HPLC) and synthetic precursors.

- Novelty: Identify gaps in existing literature, such as unexplored biological targets or mechanisms of action.

- Test the question iteratively with peers to refine specificity and avoid ambiguity .

Q. How to design reproducible experiments for synthesizing or characterizing this compound?

- Methodological Answer :

- Document procedures in granular detail, including reaction conditions (temperature, catalysts), purification methods, and characterization data (e.g., spectral peaks for NMR).

- Follow guidelines for reporting experimental protocols, such as separating primary data (≤5 compounds in main text) and supplementary materials for extended datasets .

- Validate results using orthogonal techniques (e.g., cross-checking mass spectrometry with elemental analysis) .

Q. How to conduct a systematic literature review for this compound?

- Methodological Answer :

- Use keyword strategies: Combine This compound with terms like "synthetic pathways," "kinetic studies," or "toxicity profiles." Track synonyms (e.g., IUPAC name, common aliases) .

- Prioritize primary sources (peer-reviewed journals) over secondary summaries. Tools like Zotero or EndNote can organize references and flag conflicting data .

- Map trends using citation matrices to identify understudied applications (e.g., catalytic roles vs. pharmaceutical potential) .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound’s biological activity?

- Methodological Answer :

- Perform meta-analysis to compare methodologies (e.g., cell-line specificity in cytotoxicity assays or solvent effects in solubility studies).

- Apply statistical tests (e.g., ANOVA) to assess variability across studies. If discrepancies persist, design controlled experiments to isolate confounding variables (e.g., pH, temperature) .

- Use triangulation: Combine quantitative data (IC50 values) with qualitative insights (molecular docking simulations) to propose mechanistic hypotheses .

Q. How to integrate mixed-methods approaches for studying this compound’s physicochemical properties?

- Methodological Answer :

- Align research questions with design: For example, combine quantitative stability testing (HPLC kinetics) with qualitative stakeholder interviews (researchers’ observational challenges).

- Use embedded design: Prioritize one method (e.g., computational modeling) while supplementing with secondary data (spectroscopic validation). Ensure integration at the analysis stage (e.g., correlating DFT calculations with experimental dipole moments) .

- Validate mixed-methods rigor via peer debriefing and methodological transparency in publications .

Q. How to ensure reproducibility and scalability of this compound synthesis for collaborative research?

- Methodological Answer :

- Standardize protocols: Provide detailed synthetic routes, including failure conditions (e.g., side reactions at >80°C). Use SI units and IUPAC nomenclature consistently .

- Share raw data via repositories (e.g., ChemRxiv) with machine-readable formats (SMILES, .cif files).

- Implement version control for experimental logs to track modifications in reaction conditions .

Methodological Tools and Frameworks

Key Considerations

- Ethical Compliance : Disclose safety protocols for handling this compound (e.g., toxicity profiles, waste disposal) in methodology sections .

- Data Transparency : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

- Peer Review : Pre-submission reviews by domain experts can identify methodological gaps (e.g., insufficient statistical power) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.